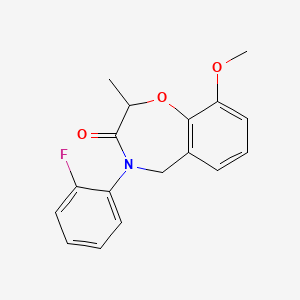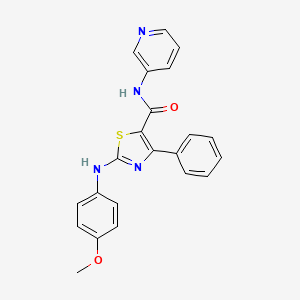
2-(4-methoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen, oxygen, and sulfur atoms would likely result in a molecule with multiple regions of polarity, potentially leading to interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The amino groups might be involved in acid-base reactions, the rings might undergo electrophilic aromatic substitution, and the carboxamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple polar functional groups might make it more soluble in polar solvents .Scientific Research Applications
Corrosion Inhibition
A study on thiazole-based pyridine derivatives, closely related to the compound , demonstrated their potential as corrosion inhibitors for mild steel in acidic environments. These compounds, including variations with methoxy-phenyl groups, showed significant efficiency in protecting steel surfaces from corrosion. The inhibition process was analyzed through various techniques, revealing that these compounds act as both anodic and cathodic inhibitors. Quantum chemical parameters indicated their high inhibition efficiency, which is essential for developing new corrosion-resistant materials (Turuvekere K. Chaitra, Kikkeri Narasimha Shetty Mohana, H. C. Tandon, 2016).
Antimicrobial and Antitumor Activities
Research on new pyridine derivatives, including those with 2-aminobenzothiazoles and chloropyridine carboxylic acid, highlighted their antimicrobial activities. The synthesized compounds exhibited variable and modest activities against bacteria and fungi, indicating their potential in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Anticancer Properties
Another area of research involves the synthesis and cytotoxicity evaluation of pyrazolyl and pyrazolo[1,5-a]pyrimidine derivatives, which share structural motifs with the compound of interest. These studies discovered significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for anticancer drug development (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which are structurally related to the queried compound, has shown potent antiprotozoal activities. These compounds have demonstrated significant in vitro efficacy against Trypanosoma and Plasmodium species, with some exhibiting promising in vivo results, highlighting their potential as antiprotozoal agents (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).
Enzyme Inhibition for Neurodegenerative Diseases
The design and synthesis of 4-methoxy-phenylthiazole-2-amine derivatives as acetylcholinesterase inhibitors for treating neurodegenerative diseases, such as Alzheimer's, have been explored. These compounds showed significant inhibitory activity in vitro, with potential for further development as therapeutic agents (Xiao-Zhong Zhang, Yuan Xu, Meng-Meng Jian, Kan Yang, Zheng-Yue Ma, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-28-18-11-9-16(10-12-18)25-22-26-19(15-6-3-2-4-7-15)20(29-22)21(27)24-17-8-5-13-23-14-17/h2-14H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEFNIXTOKOZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

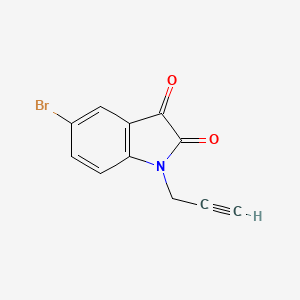
![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2652791.png)
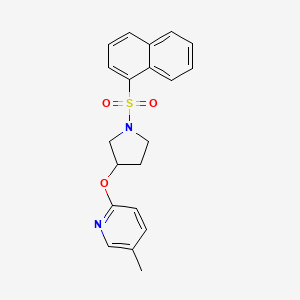
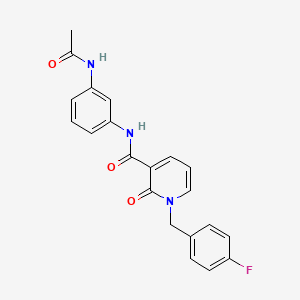
![3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2652795.png)
![(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2652798.png)
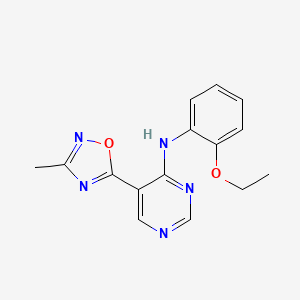
![3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2652800.png)
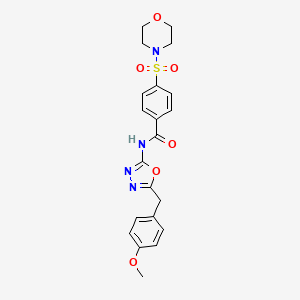

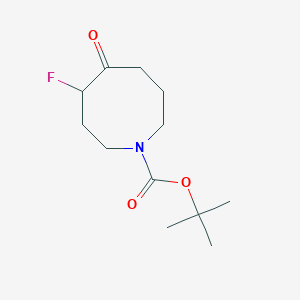
![{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol](/img/structure/B2652806.png)
![4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2652808.png)
